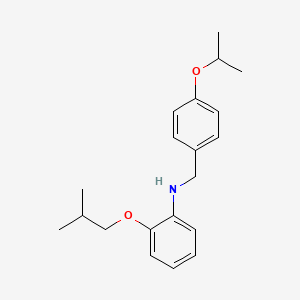

3-Ethoxy-N-(4-isopropylbenzyl)aniline

Übersicht

Beschreibung

3-Ethoxy-N-(4-isopropylbenzyl)aniline is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.38 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-N-(4-isopropylbenzyl)aniline can be represented by the SMILES notation: CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)C©C . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen

Application in Hydrogen Peroxide Detection

3-Ethoxy-N-(4-isopropylbenzyl)aniline derivatives have been synthesized and assessed as water-soluble hydrogen donors for photometric determination of hydrogen peroxide, especially in the presence of peroxidase. These compounds demonstrated high absorbances at visible wavelengths in weakly alkaline to fairly acidic pH ranges (Tamaoku et al., 1982).

Molecular Structure and Spectroscopic Analysis

In-depth theoretical and experimental investigations have been conducted on the molecular structure, infrared (IR), NMR spectra, and HOMO-LUMO analysis of similar aniline derivatives. These studies utilized methods like ab initio HF and density functional method (B3LYP) with 6-31G* basis set, providing valuable insights into the electronic and structural properties of these compounds (Efil & Bekdemir, 2014).

Photometric Determination and Photophysical Properties

Research has also been focused on the photometric determination and photophysical properties of similar aniline derivatives. The studies include crystal growth, structural analysis, vibrational effects of hydrogen bonding, and chemical reactivity, providing a comprehensive understanding of the physical and chemical properties of these compounds (Subi et al., 2022).

Corrosion Inhibition

Aniline derivatives have been studied for their corrosion inhibition properties. For instance, soluble conducting poly ethoxy aniline has been examined as an inhibitor for iron in HCl, demonstrating the potential of these compounds in preventing metal corrosion (Sathiyanarayanan et al., 1992).

Electrorheological Behavior

Studies on the electrorheological behavior of semiconducting poly(aniline-CO-O-ethoxy aniline) have been conducted, exploring the use of these compounds in creating fluids with specific rheological properties under electric fields, which could have applications in various industrial processes (Clioi et al., 1999).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-ethoxy-N-[(4-propan-2-ylphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-4-20-18-7-5-6-17(12-18)19-13-15-8-10-16(11-9-15)14(2)3/h5-12,14,19H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMDRXZTUGWGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NCC2=CC=C(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-N-(4-isopropylbenzyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Methylphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385565.png)

![N-[2-(2-Chlorophenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385567.png)

![N-[2-(2-Methoxyphenoxy)ethyl]-4-(phenethyloxy)-aniline](/img/structure/B1385568.png)

![4-Chloro-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-aniline](/img/structure/B1385570.png)

![3-Isobutoxy-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385572.png)

![3-Butoxy-N-[4-(2-ethoxyethoxy)benzyl]aniline](/img/structure/B1385573.png)

![N-[3-(Phenethyloxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1385575.png)

![4-Isopropoxy-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385577.png)

![N-[4-(Tert-butyl)benzyl]-3-(3-phenylpropoxy)-aniline](/img/structure/B1385582.png)

![N-[2-(2,6-Dimethylphenoxy)ethyl]-3-(2-ethoxyethoxy)aniline](/img/structure/B1385584.png)

![N-[4-(2,4-Dichlorophenoxy)butyl]-N-(3-methoxypropyl)amine](/img/structure/B1385585.png)